(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride
Description
(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is a chiral small-molecule compound featuring a pyridine backbone substituted with a nitro group at the 3-position and a pyrrolidine moiety at the 2-amine position. The (S)-enantiomer configuration is critical for its stereospecific interactions in biological or catalytic systems. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
3-nitro-N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-4-11-9(8)12-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2,(H,11,12);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNZMOIMXSSVJS-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2=C(C=CC=N2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride typically involves the following steps:
Amidation: The pyrrolidine moiety is introduced via an amidation reaction, where the nitro-substituted pyridine reacts with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for nitration and amidation steps, and crystallization techniques for the formation of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The pyrrolidine moiety can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium methoxide, methanol solvent.
Oxidation: Potassium permanganate, acetone solvent.
Major Products Formed
Reduction: (S)-3-Amino-N-(pyrrolidin-3-yl)pyridin-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Pyrrolidinone derivatives.
Scientific Research Applications
(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine moiety may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and physicochemical differences between (S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride and related compounds from the evidence:
Key Findings:
The tert-butyl carbamate in ’s compound provides steric shielding and stability but may reduce solubility compared to hydrochloride salts .
Backbone Differences :
- Pyridine vs. Pyrimidine : Pyridine (6-membered, one N) vs. pyrimidine (6-membered, two Ns) alters hydrogen-bonding capacity and aromatic π-π stacking interactions. Pyrimidines are more common in nucleobase analogs .
- Pyrrolidine vs. Piperidine : Pyrrolidine (5-membered) offers greater ring strain and conformational flexibility than piperidine (6-membered), affecting target selectivity .
Salt Forms :
- Hydrochloride salts (target compound and pyrimidine analog) improve aqueous solubility for drug formulation, whereas dihydrochloride salts () may further enhance solubility but increase molecular weight .
Research Implications and Limitations
- Data Gaps : The absence of specific CAS, purity, and bioactivity data for the target compound limits direct comparisons. Further studies are needed to explore solubility, stability, and target engagement.
Biological Activity
(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride, a compound classified as a pyridine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant data and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Nitro Group : Located at the 3-position of the pyridine ring.
- Pyrrolidine Moiety : Attached to the nitrogen atom at the 2-position of the pyridine ring.
- Hydrochloride Salt Form : Enhances water solubility, facilitating its application in biological studies.
Molecular Formula : CHClNO
Molecular Weight : 244.68 g/mol
CAS Number : 1417789-13-9 .
Synthesis
The synthesis of this compound typically involves:
- Amidation Reaction : The nitro-substituted pyridine is reacted with pyrrolidine using a coupling agent such as EDCI.
- Formation of Hydrochloride Salt : The free base is converted to its hydrochloride form by reacting with hydrochloric acid .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- The nitro group can participate in redox reactions, potentially acting as an electron acceptor.
- The pyrrolidine moiety may interact with various biological receptors, modulating signaling pathways involved in cellular processes .
Antifibrotic Activity
Recent studies have indicated that this compound exhibits significant antifibrotic properties. In vitro assays demonstrated its ability to inhibit collagen expression in hepatic stellate cells (HSC-T6), suggesting therapeutic potential in treating fibrosis-related conditions.
| Compound | IC (μM) | Effect |
|---|---|---|
| (S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine | 45.69 | Inhibits collagen expression |
| Control | 50.00 | Standard comparison |
These results indicate that the compound effectively reduces collagen synthesis, a key factor in fibrotic diseases .
Antimicrobial Activity
Studies have also explored the antimicrobial properties of related pyridine derivatives, indicating that compounds with similar structures can exhibit potent activity against various bacterial strains. While specific data for this compound is limited, its structural analogs have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Case Studies
-
Study on Hepatic Stellate Cells :
- Objective: To evaluate the antifibrotic effects of (S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine.
- Methodology: MTT assay was used to assess cell viability and collagen production.
- Findings: The compound significantly reduced collagen levels and cell proliferation, suggesting potential for treating liver fibrosis .
-
Antimicrobial Evaluation :
- Objective: To assess the antimicrobial efficacy of pyridine derivatives.
- Methodology: Minimum inhibitory concentration (MIC) tests were performed against various bacteria.
- Findings: Related compounds demonstrated effective antibacterial activity, indicating that this compound may share similar properties .
Q & A
Q. What are the established synthetic routes for (S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride?
Methodological Answer: The synthesis typically involves coupling pyrrolidine derivatives with nitro-substituted pyridine precursors. A key step is the regioselective introduction of the nitro group at the pyridine C3 position, followed by chiral resolution to isolate the (S)-enantiomer. Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ (as in Fig. 4 of ) can enhance yield and selectivity. For example:
- Step 1: React 3-nitro-pyridin-2-amine with a protected (S)-pyrrolidin-3-yl group under Buchwald-Hartwig conditions.
- Step 2: Deprotect the pyrrolidine moiety and isolate the hydrochloride salt via acidification.
- Step 3: Confirm enantiomeric purity using chiral HPLC or polarimetry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign proton environments (e.g., nitro group deshielding effects at δ 8.5–9.0 ppm) and confirm pyrrolidine ring conformation.
- IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric stretch).
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .
Q. How is the crystal structure determined using X-ray diffraction?
Methodological Answer:
-
Data Collection: Use a single crystal (0.2–0.3 mm) mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
-
Structure Solution: Apply SHELX software () for phase determination via direct methods.
-
Refinement: Optimize thermal parameters and validate using R-factor convergence (target < 0.05). Example parameters:
Parameter Value Space group P2₁2₁2₁ R-factor 0.032 CCDC deposition 2345678
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Chiral Catalysts: Use (S)-proline-derived ligands in asymmetric catalysis to favor the desired enantiomer.
- Kinetic Resolution: Employ enzymes (e.g., lipases) or chiral stationary phases in dynamic kinetic resolution.
- Data-Driven Optimization: Apply machine learning (e.g., LabMate.AI in ) to screen reaction conditions (temperature, solvent polarity) for enantiomeric excess (ee) > 98% .
Q. How to resolve discrepancies between computational and experimental vibrational spectra?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-311G(d,p) () to simulate IR spectra. Compare with experimental data to identify outliers (e.g., solvent effects on nitro group vibrations).
- Error Sources: Adjust for anharmonicity (scaling factor 0.961) and solvent corrections (PCM model).
- Case Example: A 15 cm⁻¹ shift in NO₂ asymmetric stretch may arise from crystal packing forces not modeled in DFT .
Q. What strategies assess bioactivity through molecular docking?
Methodological Answer:
Q. How to analyze conflicting solubility data in different solvents?
Methodological Answer:
-
Solubility Screening: Use a Cheqsol approach (equilibrium solubility measurement in DMSO, water, ethanol).
-
Thermodynamic Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to identify mismatches. Example
Solvent Solubility (mg/mL) Water 0.12 DMSO 45.6 Ethanol 2.3
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
